molecular formula C9H6F3N3S2 B13529850 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine

5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B13529850
M. Wt: 277.3 g/mol
InChI Key: DIQHVUQFXVPMMJ-UHFFFAOYSA-N
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Description

5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H6F3N3S. It is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring, a sulfanyl group, and a 1,3,4-thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(trifluoromethyl)benzenethiol with thiosemicarbazide under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as Shikimate kinase, by binding to the active site and preventing substrate access. This inhibition can disrupt essential biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6F3N3S2

Molecular Weight

277.3 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]sulfanyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H6F3N3S2/c10-9(11,12)5-1-3-6(4-2-5)16-8-15-14-7(13)17-8/h1-4H,(H2,13,14)

InChI Key

DIQHVUQFXVPMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)SC2=NN=C(S2)N

Origin of Product

United States

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